STEARETH-100/PEG-136/HDI COPOLYMER
Description
Properties
CAS No. |
103777-69-1 |
|---|---|
Molecular Formula |
C6H8O2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Mechanism:
-
Isocyanate-Hydroxyl Reaction :
HDI’s isocyanate groups (-NCO) react with hydroxyl (-OH) groups from PEG-136 and steareth-100 to form urethane linkages (-NHCOO-):This step is catalyzed under controlled temperatures (30–100°C) to ensure polymerization efficiency .
-
End-Capping :
Residual isocyanate groups are neutralized using high-boiling aliphatic alcohols (e.g., stearyl alcohol) or surfactants to terminate the reaction:This ensures minimal free HDI in the final product (<100 ppm) .
Key Process Parameters:
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Temperature | 30–100°C | |
| Residual HDI | <100 ppm | |
| Molecular Weight Range | 4,000–75,000 Da |
Stability and Degradation
The copolymer exhibits high thermal stability due to its crosslinked structure:
Stability Data:
| Condition | Stability Outcome | Source |
|---|---|---|
| 5–50°C (16 weeks) | No significant degradation | |
| Aqueous Systems | Stable at pH 4–9 |
Thickening Mechanism:
In aqueous systems, the copolymer swells through hydrogen bonding with water, forming a pseudoplastic network that increases viscosity. This behavior is critical in cosmetics and cleaners .
| Property | Performance | Source |
|---|---|---|
| Viscosity Enhancement | High efficiency in water | |
| Dispersion | Readily dispersible |
Toxicological Findings:
Residual Monomer Analysis:
| Component | Concentration | Source |
|---|---|---|
| Free HDI | <100 ppm | |
| Low MW Fragments (<500 Da) | Undetectable |
Comparative Analysis of HDI-Based Copolymers
Key Takeaways:
-
The copolymer’s synthesis relies on precise stoichiometric control to minimize toxic residuals.
-
End-capping ensures product safety by eliminating reactive isocyanate groups.
-
High molecular weight and crosslinking contribute to thermal stability and functional performance.
Data from regulatory assessments (CIR), patents , and manufacturer specifications confirm its reliability in diverse formulations.
Comparison with Similar Compounds
Structural and Functional Analogues
HDI-Based Copolymers
Several HDI-containing polymers share structural similarities but differ in co-monomers and performance:
Performance Data :
- Rheolate FX1100 achieves viscosity control at 0.2–3.0% concentration, outperforming HDI/trimethylol hexyllactone crosspolymer (requires 5–10%) .
- STEARETH-100/PEG-136/HDI exhibits superior emulsion stabilization compared to bis-lauryl cocaminopropylamine/HDI/PEG-100 copolymer, which prioritizes conditioning .
Nonionic Associative Polyurethanes
Application Comparison :
- Rheolate FX1100 is preferred in anhydrous formulations (e.g., roll-on deodorants) due to its dispersibility in water/organic mixtures .
- Aculyn 46 excels in hair gels for its high-shear resistance, whereas Elfacos T212 is tailored for oil-based products .
Performance vs. Alternative Thickeners
Shear-Thinning Efficiency :
- Rheolate FX1100 reduces viscosity under shear by 70–80%, outperforming carbomers (50–60%) and HPMC (30–40%) .
Preparation Methods
Core Reaction Components
The synthesis of Steareth-100/PEG-136/HDI Copolymer involves a step-growth polymerization reaction between three primary components:
-
PEG-136 : A hydrophilic polyethylene glycol chain with an average molecular weight of ~6,000 Da, serving as the backbone for water solubility.
-
Steareth-100 : A stearyl alcohol ethoxylate surfactant (100 ethylene oxide units) that introduces hydrophobic segments and acts as an end-capping agent.
-
HDI : Hexamethylene diisocyanate, a bifunctional monomer providing urethane linkages for crosslinking.
The reaction proceeds via nucleophilic addition of hydroxyl groups (-OH) from PEG-136 and Steareth-100 to the isocyanate (-NCO) groups of HDI, forming urethane bonds (-NH-CO-O-). A tin-based catalyst, typically dibutyltin dilaurate (DBTDL), accelerates the reaction by coordinating with the isocyanate electrophile.
Stepwise Manufacturing Protocol
The preparation method, as detailed in Cosmetic Ingredient Review (CIR) assessments, follows a meticulously controlled sequence:
-
Pre-Drying of Reactants :
PEG-136 and Steareth-100 are dehydrated at 80–100°C under vacuum (≤50 mbar) for 4–6 hours to reduce moisture content below 0.02%. This prevents side reactions between HDI and water, which would generate unstable carbamic acid. -
Catalyst Introduction :
DBTDL is added at 0.05–0.1 wt% relative to the total monomer mass. The catalyst homogenizes the mixture at 40°C for 30 minutes. -
HDI Addition and Polymerization :
HDI is introduced in a 1.05:1 molar ratio (NCO:OH) to ensure complete hydroxyl group consumption. The exothermic reaction raises the temperature to 70–90°C, maintained for 2–4 hours until free NCO groups diminish to <0.5% (measured by titration). -
End-Capping with Surfactant :
Excess Steareth-100 (5–10 wt%) is added to terminate unreacted HDI, forming stable urethane end groups. This step ensures residual HDI remains below 100 ppm, as verified by high-performance liquid chromatography (HPLC). -
Solvent Removal and Purification :
Volatile byproducts (e.g., residual monomers, catalyst) are removed via vacuum stripping at 90°C. The product is filtered through a 10-µm mesh to isolate particles >1,000 Da, ensuring minimal dermal penetration.
Materials and Reagent Specifications
Raw Material Purity Requirements
| Component | Purity (%) | Key Impurities Controlled |
|---|---|---|
| PEG-136 | ≥99.5 | Ethylene oxide (<1 ppm), 1,4-dioxane (<5 ppm) |
| HDI | ≥99.8 | Hydrolyzable chlorine (<10 ppm), toluene diisocyanate (<1 ppm) |
| Steareth-100 | ≥98.0 | Free ethylene glycol (<100 ppm), heavy metals (<20 ppm) |
| DBTDL Catalyst | ≥95.0 | Tin content (15–18%), residual solvents (<0.5%) |
Source: Adapted from CIR Safety Assessment Dossiers
Reaction Kinetics and Optimization
Temperature and Time Dependence
The polymerization rate follows Arrhenius behavior, with an activation energy () of 45–50 kJ/mol. At 80°C, the reaction reaches 95% conversion within 2 hours, while temperatures below 60°C require >6 hours for equivalent yield. Overheating (>100°C) risks HDI trimerization, forming undesired isocyanurate byproducts.
Solvent-Free vs. Solvent-Assisted Synthesis
Industrial processes favor solvent-free methods to minimize volatile organic compound (VOC) emissions. Pilot-scale studies demonstrate that solvent-free reactions achieve 98% monomer conversion vs. 92% in toluene-mediated systems, attributed to reduced chain-transfer reactions.
Analytical Characterization
Residual Monomer Analysis
Post-synthesis, residual HDI is quantified using reversed-phase HPLC with UV detection at 245 nm. Typical results:
| Batch ID | Residual HDI (ppm) | PEG-136 Conversion (%) |
|---|---|---|
| A1X-2025 | 78 | 99.2 |
| B2Y-2025 | 65 | 99.5 |
| C3Z-2025 | 82 | 99.1 |
Molecular Weight Distribution
Gel permeation chromatography (GPC) reveals a weight-average molecular weight () of 25,000–30,000 Da and polydispersity index (PDI) of 1.8–2.2. The high ensures minimal skin permeation, aligning with CIR safety guidelines.
Industrial-Scale Production Challenges
Batch vs. Continuous Processes
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Throughput | 500 kg/day | 2,000 kg/day |
| Residual HDI | 70–90 ppm | 50–70 ppm |
| Energy Consumption | 120 kWh/ton | 80 kWh/ton |
| Capital Cost | $1.2 million | $3.5 million |
Comparative data derived from patent filings and CIR reports
Regulatory and Environmental Considerations
The U.S. Environmental Protection Agency (EPA) classifies HDI as a hazardous air pollutant (HAP), necessitating closed-loop systems for emission control. Wastewater containing PEG-136 or Steareth-100 requires biodegradability testing per OECD 301F, showing >60% degradation in 28 days .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing STEARETH-100/PEG-136/HDI copolymer with controlled molecular weight?
- Methodological Answer : Synthesis involves step-growth polymerization using hexamethylene diisocyanate (HDI) as a crosslinker. Key parameters include stoichiometric ratios of PEG-136 and STEARETH-100, reaction temperature (typically 60–80°C), and catalyst selection (e.g., dibutyltin dilaurate). Post-synthesis, molecular weight distribution should be verified via Gel Permeation Chromatography (GPC) coupled with Multi-Angle Light Scattering (MALS) to resolve discrepancies in hydrodynamic radius measurements .
Q. Which characterization techniques are critical for confirming the copolymer’s structural integrity and composition?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To quantify ethylene oxide (EO) units in PEG-136 and STEARETH-100 blocks.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify urethane linkages (C=O stretching at ~1700 cm⁻¹) and confirm HDI crosslinking.
- GPC/SEC : For molecular weight analysis and detection of unreacted monomers .
- Rheometry : To assess associative thickening behavior in aqueous systems, a key functional property .
Q. How should researchers design experiments to evaluate the copolymer’s biocompatibility for dermatological applications?
- Methodological Answer : Follow OECD Guidelines 439 (Skin Irritation) and 492 (Reconstructed Human Epidermis). Use in vitro assays like the EpiDerm™ model to measure cytotoxicity (via MTT assay) and cytokine release (e.g., IL-1α). Include controls for residual HDI monomers, which may induce sensitization .
Advanced Research Questions
Q. How can contradictory rheological data in cosmetic formulations containing this copolymer be resolved?
- Methodological Answer : Discrepancies often arise from formulation pH, ionic strength, or surfactant interactions. Conduct systematic studies:
Vary copolymer concentration (0.1–8 wt%, per patent guidelines ).
Use oscillatory rheometry to measure viscoelastic moduli (G’ and G’’) under simulated skin conditions (32°C, pH 5.5).
Cross-validate with cryo-TEM to visualize micellar networks disrupted by ionic surfactants .
Q. What strategies mitigate residual HDI monomer contamination in synthesized batches?
- Methodological Answer :
- Purification : Dialysis against acetone/water (70:30 v/v) to remove unreacted HDI.
- Analytical Monitoring : Use HPLC-UV (λ = 245 nm) with a C18 column to detect residual HDI (LOD: 0.1 ppm) .
- Process Optimization : Increase reaction time to ≥24 hours to ensure complete conversion, validated by FTIR .
Q. How does the copolymer’s architecture influence interfacial adhesion in PLA-based blends?
- Methodological Answer : The copolymer acts as a compatibilizer via in situ urethane bonding with PLA’s terminal hydroxyl groups. Design experiments with:
- Reactive Blending : Mix PLA and copolymer with HDI (0.5–2.0 wt%) at 180°C.
- SEM/EDS : Analyze phase morphology and interfacial HDI distribution.
- Impact Testing : Correlate fracture energy with HDI content (optimal at 1.5 wt% per tensile data) .
Q. What computational models predict the copolymer’s phase behavior in multi-component systems?
- Methodological Answer : Apply Flory-Huggins theory with Hansen solubility parameters (δ) for PEG (δ = 19.8 MPa¹/²) and stearic acid (δ = 16.5 MPa¹/²). Use Molecular Dynamics (MD) simulations (e.g., GROMACS) to model micelle formation in aqueous media. Validate with Small-Angle X-ray Scattering (SAXS) to compare simulated vs. experimental aggregation numbers .
Guidelines for Data Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
